2-hydrazinyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine
Overview
Description
2-Hydrazinyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound that features both a hydrazine and a triazole moiety attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine typically involves the reaction of a hydrazine derivative with a triazole-substituted pyrimidine precursor.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for achieving high yields and purity in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: Reduction reactions can modify the triazole ring or the pyrimidine core.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine moiety can yield azo compounds, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
2-Hydrazinyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-hydrazinyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active site residues, inhibiting enzyme activity. The triazole ring can engage in π-π stacking interactions and hydrogen bonding, stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Shares the triazole moiety but differs in the core structure.
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Another nitrogen-rich heterocycle with different applications.
Hydrazinium 3-nitro-1,2,4-triazol-5-one: Similar hydrazine and triazole functionalities but with distinct properties .
Uniqueness
2-Hydrazinyl-4-(1H-1,2,4-triazol-1-yl)pyrimidine is unique due to its combination of hydrazine and triazole functionalities on a pyrimidine core, offering a versatile platform for chemical modifications and diverse applications in various fields of research .
Properties
IUPAC Name |
[4-(1,2,4-triazol-1-yl)pyrimidin-2-yl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N7/c7-12-6-9-2-1-5(11-6)13-4-8-3-10-13/h1-4H,7H2,(H,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDGJFZQEHIAIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1N2C=NC=N2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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